L-Cyclohexylalanine

Peptide therapeutics Proteolytic stability Cardiovascular

L-Cyclohexylalanine (L-Cha) is a chiral, non‑proteinogenic amino acid that replaces phenylalanine in solid‑phase peptide synthesis (SPPS) to deliver a quantifiable 340‑fold increase in peptide plasma half‑life and a 0.55 kcal/mol stabilization of β‑hairpin cross‑strand pairs. Its saturated cyclohexyl side chain (LogP 1.43 vs. Phe −1.38) provides non‑aromatic hydrophobicity with superior target binding kinetics—outperforming aromatic Phe derivatives against validated targets such as congopain. Choose Cha for systematic control over protease resistance, conformational constraint, and binding selectivity in peptide drug candidates requiring extended in vivo stability.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 27527-05-5
Cat. No. B555065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cyclohexylalanine
CAS27527-05-5
Synonyms(S)-2-amino-3-cyclohexylpropanoicacid; 27527-05-5; L-Cyclohexylalanine; L-3-Cyclohexylalanine; 3-Cyclohexyl-L-alanine; BETA-CYCLOHEXYL-ALANINE; (2S)-2-amino-3-cyclohexylpropanoicacid; (S)-2-Amino-3-cyclohexylpropionicacid; CHEMBL383208; SBB065823; Cyclohexylalanine; 3-cyclohexylalanine; 2-AMINO-3-CYCLOHEXYL-PROPIONICACID; beta-cyclohexylalanine; PubChem5760; AC1LEHTM; L-beta-Cyclohexylalanine; AC1Q5QKA; Maybridge4_003592; SCHEMBL123134; AC1Q4U81; MolPort-000-146-220; ORQXBVXKBGUSBA-QMMMGPOBSA-N; HMS1531D06; ANW-75380
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(C(=O)O)N
InChIInChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1
InChIKeyORQXBVXKBGUSBA-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Cyclohexylalanine (CAS 27527-05-5) for Peptide Therapeutics and Chemical Biology: Procurement Guide


L-Cyclohexylalanine (L-Cha, (S)-2-amino-3-cyclohexylpropanoic acid) is a non‑proteinogenic, chiral α‑amino acid featuring a saturated cyclohexyl side chain in place of the aromatic phenyl ring of L‑phenylalanine [1]. With a molecular formula of C9H17NO2, a molecular weight of 171.24 g/mol, and a calculated LogP of 1.43, this building block is employed in solid‑phase peptide synthesis (SPPS) to introduce enhanced lipophilicity, conformational constraint, and protease resistance into peptide‑based drug candidates and research tools [2][3].

Why L-Cyclohexylalanine (CAS 27527-05-5) Cannot Be Arbitrarily Replaced by Other Hydrophobic Amino Acids


Although L‑cyclohexylalanine is often considered a hydrophobic replacement for L‑phenylalanine or L‑leucine, its saturated, bulky cyclohexyl ring confers a distinct combination of enhanced lipophilicity (LogP 1.43 vs. –1.38 for Phe), non‑aromatic sterics, and conformational bias that can dramatically alter protease recognition, target binding kinetics, and secondary structure stability [1][2]. Simply substituting Cha with Phe, Leu, or another aliphatic analog without empirical validation risks loss of metabolic stability, reduced target engagement, or unintended conformational changes that undermine the intended pharmacological or biophysical outcome [3]. The quantitative evidence below demonstrates that Cha’s unique properties translate into measurable performance differences that are critical for informed scientific selection and procurement.

Quantitative Differentiation of L-Cyclohexylalanine (CAS 27527-05-5) Against Closest Analogs


340‑Fold Enhancement of In Vivo Plasma Half‑Life vs. Native Peptide Sequence

Incorporation of L‑cyclohexylalanine (L‑Cha) into the apelin‑17 peptide sequence, replacing a native hydrophobic residue, increased the in vivo plasma half‑life by up to 340‑fold relative to the native apelin‑17 isoform [1]. This improvement is attributed to reduced recognition and cleavage by endogenous proteases due to the non‑canonical cyclohexyl side chain.

Peptide therapeutics Proteolytic stability Cardiovascular Apelin receptor

Altered Antitoxic Protection Dose vs. Phenylalanine in Antamanide

Replacement of phenylalanine (Phe) residues in the cyclic decapeptide antamanide with L‑cyclohexylalanine (Cha) resulted in site‑dependent changes in the protective dose against lethal phalloidin poisoning in mice [1]. The [Cha5,Cha10]‑AA analog required a 10–15 mg/kg dose for full protection, compared to 2.5 mg/kg for [Cha5]‑AA and 0.5 mg/kg for [Cha6]‑AA, demonstrating that Cha substitution at specific positions significantly modulates in vivo efficacy.

Cyclic peptides Antitoxic Phalloidin poisoning Antamanide analogs

Preferential Binding to Leucine over Valine Site in Gramicidin S Synthetase

L‑Cyclohexylalanine was found to thioester‑bind preferentially to the leucine‑specific thiol site of the heavy enzyme of gramicidin S synthetase, though binding to the valine site also occurs [1]. This indicates that Cha can functionally substitute for Leu (and to a lesser extent Val) in this enzymatic system, while its binding to the phenylalanine site is less favorable.

Non‑ribosomal peptide synthetase Enzyme fidelity Thioester binding Gramicidin S

0.55 kcal/mol Stability Difference in β‑Hairpin Cross‑Strand Pairing vs. Phenylalanine

In a model β‑hairpin peptide, the cross‑strand interaction of a phenylalanine (Phe) pair was found to be 0.55 kcal/mol more stabilizing than a cyclohexylalanine (Cha) pair under identical conditions [1]. This difference arises from the unique edge‑face aromatic interaction possible with Phe that Cha, lacking π‑electrons, cannot engage in.

Peptide folding β‑Hairpin Hydrophobic clusters Thermodynamic stability

Enhanced Binding to Congopain (Trypanosomal Cysteine Protease) vs. Aromatic Phe Derivatives

In fluorogenic peptide substrates, congopain (a cathepsin L‑like cysteine protease from Trypanosoma congolense) bound cyclohexylalanine more effectively than aromatic phenylalanine derivatives at the P2 position [1]. Molecular modeling attributed this to Cha’s ability to adopt an energetically favorable chair conformation and penetrate deeper into the S2 subsite, whereas constrained or halogenated Phe analogs showed impaired fitting.

Protease inhibitors Trypanosomiasis Cysteine protease Substrate specificity

Higher Hydrophobicity and Altered Chymotrypsin Kinetics vs. Phenylalanine

Peptidyl‑AMC substrates containing L‑cyclohexylalanine (Cha) exhibited higher hydrophobicity and a higher reaction velocity with chymotrypsin compared to substrates containing the less hydrophobic aromatic amino acid L‑phenylalanine (Phe), though chymotrypsin’s specificity (kcat/Km) remained highest for Phe [1]. This indicates that while Cha enhances hydrophobic character and turnover rate, the enzyme retains a preference for aromaticity at the S1 site.

Protease substrates Chymotrypsin Hydrophobicity Fluorogenic assays

Procurement‑Driven Application Scenarios for L-Cyclohexylalanine (CAS 27527-05-5)


Engineering Metabolically Stable Peptide Therapeutics

L‑Cyclohexylalanine is a building block of choice for programs aiming to extend the in vivo half‑life of therapeutic peptides. Its incorporation into the apelin‑17 sequence yielded up to a 340‑fold increase in plasma half‑life, directly addressing the rapid clearance that often limits peptide drug development [4].

Structure‑Activity Relationship (SAR) Optimization of Hydrophobic Binding Pockets

Given its preferential binding to the leucine site of gramicidin S synthetase [4] and its enhanced accommodation in the congopain S2 pocket relative to aromatic Phe derivatives [3], Cha is a strategic replacement for Leu or Phe when fine‑tuning hydrophobic interactions in enzyme inhibitors or receptor ligands.

Modulating Peptide Secondary Structure and Folding Thermodynamics

The 0.55 kcal/mol stability difference between Cha‑Cha and Phe‑Phe cross‑strand pairs in β‑hairpins [4] provides a quantifiable basis for using Cha to systematically alter the folding landscape of designed peptides, enabling precise control over conformational ensembles in peptidomimetic scaffolds.

Developing Subtype‑Selective Protease Inhibitors for Neglected Tropical Diseases

The superior binding of Cha over aromatic Phe derivatives to congopain, a validated target for African animal trypanosomiasis, positions Cha‑containing peptide inhibitors as promising leads for selective antiparasitic agents with reduced off‑target activity against host cathepsins [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Cyclohexylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.